N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H16F6N2O |
|---|---|
Molecular Weight |
342.28 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(4-methylanilino)propan-2-yl]butanamide |
InChI |
InChI=1S/C14H16F6N2O/c1-3-4-11(23)22-12(13(15,16)17,14(18,19)20)21-10-7-5-9(2)6-8-10/h5-8,21H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
IKVADSWUSPBDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide typically involves the reaction of hexafluoroisopropanol with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hexafluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro derivatives with additional oxygen-containing functional groups, while reduction may produce simpler fluorinated amines.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its fluorinated structure.
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide exerts its effects involves interactions with specific molecular targets. The hexafluoro groups enhance the compound’s ability to interact with various enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in chemical synthesis and industry.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide stands out due to its specific combination of hexafluoro groups and the 4-methylphenylamine moiety. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
